molecular formula C12H25BrZn B1604142 bromozinc(1+);dodecane CAS No. 869589-06-0

bromozinc(1+);dodecane

Cat. No.: B1604142
CAS No.: 869589-06-0
M. Wt: 314.6 g/mol
InChI Key: RNMOIAJLLFXXFZ-UHFFFAOYSA-M
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Description

Bromozinc(1+);dodecane, also known as bromozinc(1+) dodecan-1-ide, is an organometallic compound with the chemical formula C12H25BrZn. This compound is part of the organozinc family, which is characterized by the presence of a direct bond between carbon and zinc atoms. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Bromozinc(1+);dodecane can be synthesized through several methods. One common synthetic route involves the reaction of dodecyl bromide with zinc in the presence of a suitable solvent. This reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as follows:

[ \text{C}{12}\text{H}{25}\text{Br} + \text{Zn} \rightarrow \text{C}{12}\text{H}{25}\text{ZnBr} ]

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Bromozinc(1+);dodecane undergoes various types of chemical reactions, including substitution and addition reactions. In substitution reactions, the bromine atom can be replaced by other nucleophiles, such as halides or alkoxides. Common reagents used in these reactions include halogenated compounds and alcohols. The major products formed from these reactions depend on the nature of the nucleophile used .

Scientific Research Applications

Bromozinc(1+);dodecane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. In biology and medicine, it has been studied for its potential role in drug development, with promising results in preclinical studies. Additionally, it is used in industrial research for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bromozinc(1+);dodecane involves the formation of a reactive intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction environment. For example, in the presence of N-chloro- or N-bromodiethylamine, this compound can form diethyl succinate and diethylamine through an anion-radical reaction mechanism .

Comparison with Similar Compounds

Bromozinc(1+);dodecane can be compared with other similar organozinc compounds, such as 1-bromododecane and dodecyl bromide. While all these compounds contain a bromine atom and a long carbon chain, this compound is unique due to the presence of a zinc atom, which imparts different reactivity and properties. Other similar compounds include 1-bromobutane, 1-bromohexane, and dodecanol .

Conclusion

This compound is a versatile organometallic compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, drug development, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.

Properties

IUPAC Name

bromozinc(1+);dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMOIAJLLFXXFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641405
Record name Bromozinc(1+) dodecan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869589-06-0
Record name Bromozinc(1+) dodecan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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